The Discovery and Development of IT-139: A GRP78 Inhibitor for Cancer Therapy
The Discovery and Development of IT-139: A GRP78 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
IT-139, also known as KP1339 or BOLD-100, is a first-in-class, ruthenium-based small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] Its primary mechanism of action involves the modulation of the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein involved in the unfolded protein response (UPR).[2][3] GRP78 is overexpressed in a wide range of cancers, where it plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[4] By targeting GRP78, IT-139 represents a novel therapeutic strategy to overcome drug resistance and enhance the efficacy of conventional cancer treatments. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of IT-139.
Discovery and Preclinical Development
IT-139, with the chemical name sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], emerged from research into ruthenium-based compounds as potential anticancer agents. Preclinical studies have demonstrated its activity in various cancer models, including those resistant to standard chemotherapies.
In Vitro Efficacy
The cytotoxic effects of IT-139 have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below. These values demonstrate a broad range of activity, with some cell lines showing particular sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT116 | Colon Carcinoma | 108.9 | 72 h | |
| HCT116 | Colon Carcinoma | 117.6 | 3 h | |
| HCT116 | Colon Carcinoma | 182 | 1 h | |
| P31 | Mesothelioma | >200 | 72 h | |
| P31/cis | Cisplatin-resistant Mesothelioma | >200 | 72 h | |
| Hep3B | Hepatoma | >10 | Not Specified | |
| HCC1.1 | Hepatoma | >10 | Not Specified | |
| VL-8 | Non-Small Cell Lung Cancer | >10 | Not Specified | |
| SW480 | Colon Carcinoma | >10 | Not Specified |
Table 1: In Vitro Cytotoxicity (IC50) of IT-139 (KP1339) in Various Cancer Cell Lines.
In Vivo Efficacy in Xenograft Models
The antitumor activity of IT-139 has been demonstrated in several preclinical xenograft models. These studies involve the implantation of human tumor cells into immunocompromised mice, which are then treated with the investigational drug.
In a Hep3B hepatoma xenograft model, monotherapy with IT-139 resulted in a 2.4-fold increase in the lifespan of the treated mice compared to the control group. When combined with the multi-kinase inhibitor sorafenib, the mean survival was further enhanced by 3.9-fold, suggesting a synergistic effect. Another study in an A375 melanoma xenograft model showed that IT-139 in combination with a BRAF inhibitor, PLX4720, led to a significant reduction in GRP78 expression within the tumor tissue.
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Key Findings | Reference |
| SCID mice | Hep3B Hepatoma | IT-139 Monotherapy | 30 mg/kg i.v., once a week for two weeks | 2.4-fold increase in life span | |
| SCID mice | Hep3B Hepatoma | IT-139 + Sorafenib | IT-139: 30 mg/kg i.v., once a week; Sorafenib: 25 mg/kg p.o., five times a week for two weeks | 3.9-fold increase in mean survival | |
| Nude mice | A375 Melanoma | IT-139 + PLX4720 | Not specified | Reduced GRP78 expression in tumors |
Table 2: Summary of In Vivo Efficacy of IT-139 in Xenograft Models.
Mechanism of Action: Targeting GRP78 and the Unfolded Protein Response
The primary molecular target of IT-139 is GRP78, a master regulator of the unfolded protein response (UPR). Under normal physiological conditions, GRP78 resides in the endoplasmic reticulum (ER) and is involved in protein folding and quality control. In the stressful tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, the demand for protein folding exceeds the ER's capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.
To cope with ER stress, cancer cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis. GRP78 plays a central role in this process by binding to and keeping three key ER stress sensors—PERK, IRE1α, and ATF6—in an inactive state. Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling pathways.
IT-139 is believed to exert its anticancer effects by suppressing the stress-induced upregulation of GRP78. This leads to a disruption of ER homeostasis and exacerbates ER stress, ultimately pushing the cancer cell towards apoptosis (programmed cell death).
Figure 1: The Unfolded Protein Response (UPR) and the Mechanism of Action of IT-139. This diagram illustrates the central role of GRP78 in regulating the three arms of the UPR (PERK, IRE1α, and ATF6). Under ER stress, GRP78 dissociates from these sensors, leading to their activation. IT-139 is shown to suppress the stress-induced upregulation of GRP78, thereby disrupting this adaptive response and promoting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used in the evaluation of IT-139.
Western Blot Analysis for GRP78 Expression
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of IT-139 research, it is employed to measure the levels of GRP78 and other UPR-related proteins in cancer cells following treatment.
Methodology Overview:
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Cell Lysis: Cancer cells are cultured and treated with various concentrations of IT-139, with or without an ER stress-inducing agent like thapsigargin or tunicamycin. The cells are then harvested and lysed using a suitable buffer (e.g., RIPA buffer) to release the cellular proteins.
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Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
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SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
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Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
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Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-GRP78 antibody).
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Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
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Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the bands is then quantified to determine the relative protein levels.
Figure 2: General Workflow for Western Blot Analysis of GRP78 Expression. This flowchart outlines the key steps involved in assessing the impact of IT-139 on GRP78 protein levels in cancer cells.
GRP78 Promoter-Driven Luciferase Reporter Assay
To investigate whether IT-139 affects the transcription of the GRP78 gene, a luciferase reporter assay is employed. This assay measures the activity of the GRP78 promoter, the region of DNA that controls the expression of the GRP78 gene.
Methodology Overview:
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Plasmid Construction: A reporter plasmid is constructed by cloning the GRP78 promoter sequence upstream of a luciferase reporter gene. A control plasmid, often expressing Renilla luciferase under a constitutive promoter, is used for normalization.
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Cell Transfection: Cancer cells are transfected with the GRP78 promoter-luciferase reporter plasmid and the control plasmid.
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Treatment: The transfected cells are then treated with IT-139, with or without an ER stress inducer.
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Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzymes.
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Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates for both firefly and Renilla luciferase.
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Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting data indicate the effect of IT-139 on GRP78 promoter activity.
Figure 3: Workflow for GRP78 Promoter-Driven Luciferase Reporter Assay. This diagram illustrates the sequential steps for determining the effect of IT-139 on the transcriptional activity of the GRP78 gene.
Clinical Development
Based on its promising preclinical activity, IT-139 has advanced into clinical trials. A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of IT-139 monotherapy in patients with advanced solid tumors.
Phase I Clinical Trial (NCT01415297)
Forty-six patients with advanced solid tumors refractory to standard treatment were enrolled in this study. IT-139 was administered intravenously on days 1, 8, and 15 of a 28-day cycle across nine dose cohorts.
| Parameter | Value | Reference |
| Number of Patients | 46 | |
| Dosing Schedule | Days 1, 8, 15 of a 28-day cycle | |
| Maximum Tolerated Dose (MTD) | 625 mg/m² | |
| Most Common Adverse Events (≥20% of patients) | Nausea, fatigue, vomiting, anemia, dehydration | |
| Patients with Stable Disease | 9 | |
| Patients with Partial Response | 1 (carcinoid tumor) |
Table 3: Key Results from the Phase I Clinical Trial of IT-139 (NCT01415297).
The study concluded that IT-139 was well-tolerated with a manageable safety profile at the MTD of 625 mg/m². The lack of significant hematological and neurotoxicity positions IT-139 as a good candidate for combination therapies with a broad range of other anticancer drugs.
Conclusion and Future Directions
IT-139 is a novel GRP78 inhibitor with a unique mechanism of action that has demonstrated promising preclinical and early clinical activity. By targeting a key component of the unfolded protein response, IT-139 has the potential to overcome drug resistance and enhance the efficacy of existing cancer therapies. The manageable safety profile observed in the Phase I clinical trial supports its further development, particularly in combination with other anticancer agents. Future research will likely focus on identifying predictive biomarkers of response to IT-139 and exploring its efficacy in a wider range of cancer types, both as a monotherapy and in combination regimens. The continued investigation of IT-139 holds promise for the development of new and more effective treatment strategies for patients with advanced and refractory cancers.
